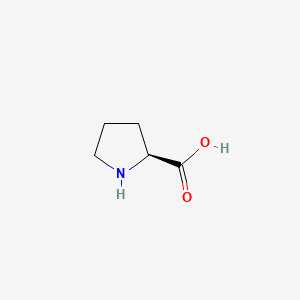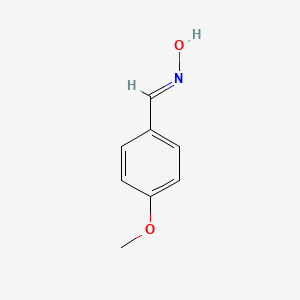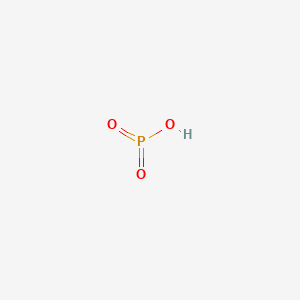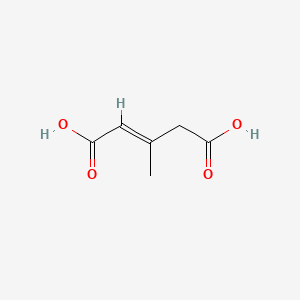
3-甲基戊二酸
描述
3-Methylglutaconic acid (3-MGA) is a methyl-branched fatty acid . It is an intermediate in the leucine degradative pathway as well as the mevalonate shunt, a pathway that links isoprenoid metabolism with mitochondrial acetyl-CoA metabolism . 3-Methylglutaconyl-CoA hydratase is involved in the metabolism process of 3-MGA . 3-MGA accumulates in patients with a deficiency of this enzyme and a large amount of 3-MGA appears in urine .
Synthesis Analysis
3-MGA is synthesized in five steps from acetyl CoA via a novel reaction sequence . This synthesis provides a metabolic rationale for the connection between 3-MGA aciduria and compromised mitochondrial energy metabolism .Molecular Structure Analysis
The metabolic precursor of 3-MGA is trans-3MGC CoA, an intermediate in the leucine catabolism pathway . Gas chromatography-mass spectrometry (GC-MS) analysis of commercially available trans-3MGC acid yielded a mixture of cis and trans isomers .Chemical Reactions Analysis
3-MGA arises from thioester cleavage of 3-methylglutaconyl CoA (3MG CoA), an intermediate in leucine catabolism . Non-enzymatic isomerization of trans-3MGC CoA drives AUH-dependent HMG CoA dehydration and explains the occurrence of cis-3MGA acid in urine of subjects with 3MGA aciduria .Physical And Chemical Properties Analysis
3-MGA has a molecular formula of C6H8O4 and a molecular weight of 144.12 g/mol . Its IUPAC name is (E)-3-methylpent-2-enedioic acid . The density of 3-MGA is 1.3±0.1 g/cm3 .科学研究应用
概述与他汀类药物安全性
他汀类药物以其降脂作用和心血管益处而闻名,其安全性和有效性已得到广泛研究。该研究评估了他汀类药物,包括其对各种器官系统的潜在不良影响。鉴于他汀类药物在管理高胆固醇血症和降低心血管风险方面的广泛应用,这篇综合综述强调了了解他汀类药物安全性以优化其在临床实践中使用的重要性 (Bays, 2006)。
他汀类药物在糖尿病前期和 2 型糖尿病中的应用
另一项研究探讨了选定的他汀类药物在管理糖尿病前期和 2 型糖尿病中的作用。它评估了这些他汀类药物的比较安全性和有效性,重点介绍了它们在管理与糖尿病相关的并发症方面的潜力及其安全性问题。这项研究强调了他汀类药物超越其降脂能力的重要性,表明它们在更广泛的代谢紊乱中具有实用性 (Barre & Mizier-Barre, 2021)。
表观遗传修饰和环境化学物质
环境化学物质与表观遗传修饰之间的相互作用是一个不断发展的研究领域,对理解这些化学物质导致疾病的机制具有重要意义。Baccarelli 和 Bollati(2009 年)的一项综述重点介绍了包括金属和空气污染物在内的各种环境化学物质如何改变表观遗传标记,可能介导毒性并导致疾病发病机制。这一研究领域对于制定减轻环境暴露对健康影响的策略至关重要。
他汀类药物和肌毒性
关于他汀类药物和肌毒性的综合综述深入探讨了涉及骨骼肌的不良反应,有时需要停药。它强调了识别和准确诊断这些反应以防止进一步肌肉损伤的重要性。这篇综述深入了解了药代动力学方面和可能增加肌毒性风险的潜在药物-药物相互作用,强调了在临床实践中谨慎管理他汀类药物治疗的必要性 (Ucar, Mjörndal, & Dahlqvist, 2000)。
他汀类药物的多效性
他汀类药物不仅以其降胆固醇作用而闻名,还以其多效性而闻名,这可能有助于其心血管益处。这篇综述总结了关于他汀类药物多效性的最新发现,包括它们对内皮功能、炎症反应和血栓形成过程的影响。它强调了他汀类药物在中枢神经系统中提供保护作用的潜力,以及它们在治疗高胆固醇血症以外的各种疾病中的作用,从而增强了他汀类药物的多样化治疗潜力 (Schmeer, Kretz, & Isenmann, 2006)。
作用机制
Target of Action
The primary target of 3-Methylglutaconic acid is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) . This enzyme is involved in the catabolism of leucine, an essential amino acid . The compound also affects mitochondrial function through different pathomechanisms .
Mode of Action
3-Methylglutaconic acid interacts with its target, the 3-MGH enzyme, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . This interaction and the resulting changes are part of the compound’s mode of action.
Biochemical Pathways
3-Methylglutaconic acid is an intermediate of the mitochondrial leucine catabolism pathway . In this pathway, 3-MGA, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-CoA to HMG-CoA by the 3-MGH enzyme is disturbed . This is the underlying cause in 3-MGA-uria type I . Notably, subtypes II–V affect mitochondrial function through different pathomechanisms .
Pharmacokinetics
It is known that the compound accumulates in patients with a deficiency of 3-methylglutaconyl-coa hydratase .
Result of Action
The result of 3-Methylglutaconic acid’s action is the accumulation of the compound in the urine, a condition known as 3-Methylglutaconic aciduria . This condition is characterized by increased urinary excretion of 3-methylglutaconic acid . It is associated with several inborn errors of metabolism .
安全和危害
生化分析
Biochemical Properties
3-Methylglutaconic acid is involved in the leucine degradation pathway . In this pathway, carboxylation of 3-methylcrotonyl CoA leads to the formation of 3-methylglutaconyl CoA . This metabolite is then converted to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) by the enzyme 3-methylglutaconyl-CoA hydratase . In primary 3-methylglutaconic aciduria, mutations in the hydratase are directly responsible for the accumulation of 3-methylglutaconic acid .
Cellular Effects
3-Methylglutaconic acid is associated with several metabolic disorders that impair the body’s ability to make energy in the mitochondria . As a result of this impairment, 3-methylglutaconic acid and 3-methylglutaric acid build up and can be detected in the urine . This buildup can lead to general metabolic acidosis, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-methylglutaconic acid involves its interaction with various enzymes and biomolecules. For instance, in the leucine degradation pathway, it interacts with the enzyme 3-methylglutaconyl-CoA hydratase . Mutations in this enzyme can lead to the accumulation of 3-methylglutaconic acid, affecting gene expression and enzyme activity .
Metabolic Pathways
3-Methylglutaconic acid is involved in the leucine degradation pathway . It is formed during the carboxylation of 3-methylcrotonyl CoA to 3-methylglutaconyl CoA . This metabolite is then converted to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) by the enzyme 3-methylglutaconyl-CoA hydratase .
Transport and Distribution
The transport and distribution of 3-methylglutaconic acid within cells and tissues are largely determined by its role in the leucine degradation pathway
Subcellular Localization
The subcellular localization of 3-methylglutaconic acid is primarily within the mitochondria, given its role in the mitochondrial leucine catabolism pathway
属性
IUPAC Name |
(E)-3-methylpent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBKYFIJPGYQC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylglutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
372-42-9, 15649-56-6, 5746-90-7 | |
| Record name | (2E)-3-Methyl-2-pentenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC177010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5746-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 372-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLGLUTACONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4N4BX780X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylglutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)

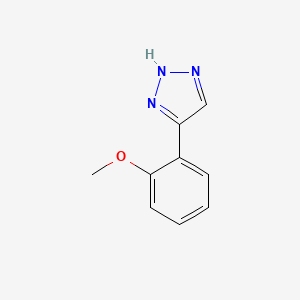
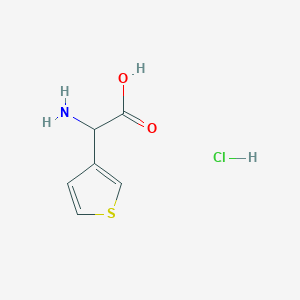

![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)

